molecular formula C14H13ClN2O2 B1392738 8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid CAS No. 1242898-92-5

8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid

Cat. No. B1392738
CAS RN: 1242898-92-5
M. Wt: 276.72 g/mol
InChI Key: LLMDDSFMKDPGJQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid is C14H13ClN2O2 . Its molecular weight is 276.72 g/mol . The structure of this compound includes a quinoline ring, a pyrrolidine ring, and a carboxylic acid group.

Scientific Research Applications

Drug Discovery and Development

Pyrrolidine rings, such as those found in 8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid, are a common feature in drug molecules due to their versatility and bioactivity. They can serve as a scaffold for developing novel therapeutic agents with potential applications in treating various diseases .

Enzyme Inhibition

Compounds with pyrrolidine structures have been shown to be effective enzyme inhibitors. They can be designed to target specific enzymes, such as autotaxin (ATX), which is involved in cancer and other diseases .

Antimicrobial Agents

The quinoline moiety is known for its antimicrobial properties. Derivatives of quinoline can be synthesized to create new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance .

Anticancer Research

Quinoline derivatives have been explored for their anticancer properties. They can act on various pathways involved in cancer cell proliferation and survival, making them valuable in oncology research .

Neurological Disorders

The pyrrolidine ring system may influence neurological pathways and could be used in the development of treatments for neurodegenerative diseases or as modulators of central nervous system activity .

Agricultural Chemistry

Quinoline compounds have applications in agriculture, such as plant growth regulators or pesticides. Their chemical properties allow them to interact with biological systems in plants to enhance growth or protect against pests .

Material Science

The unique structure of quinoline derivatives can be utilized in material science for creating novel materials with specific properties, such as conducting polymers or organic light-emitting diodes (OLEDs) .

Analytical Chemistry

In analytical chemistry, quinoline derivatives can serve as fluorescent markers or probes due to their photophysical properties, aiding in the detection and quantification of various substances .

Springer Link Article RSC Article

properties

IUPAC Name

8-chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-11-5-3-4-9-10(14(18)19)8-12(16-13(9)11)17-6-1-2-7-17/h3-5,8H,1-2,6-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMDDSFMKDPGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-pyrrolidin-1-ylquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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